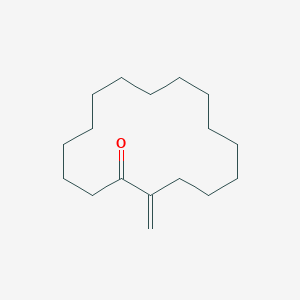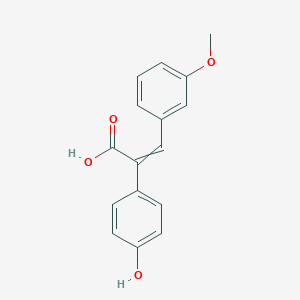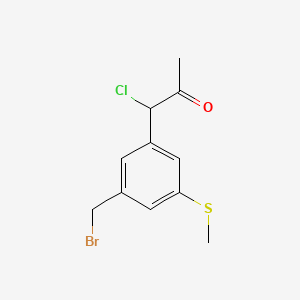
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, including the introduction of bromomethyl and methylthio groups to a phenyl ring, followed by the addition of a chloropropanone moiety. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Bromination: Introduction of the bromomethyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Thiomethylation: Addition of the methylthio group using methylthiol or dimethyl disulfide.
Chloropropanone Formation: Incorporation of the chloropropanone group through reactions involving chlorinating agents like thionyl chloride or phosphorus trichloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones, while the chloropropanone moiety can undergo reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new functional groups.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio and chloropropanone groups can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-1-chloropropan-2-one include:
1-(3-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the methylthio group, leading to different reactivity and applications.
1-(3-(Methylthio)phenyl)-1-chloropropan-2-one:
1-(3-(Bromomethyl)-5-(methylthio)phenyl)-2-propanone: Similar structure but with variations in the position of functional groups, leading to different properties.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
SDZGLNXXNJJGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CBr)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



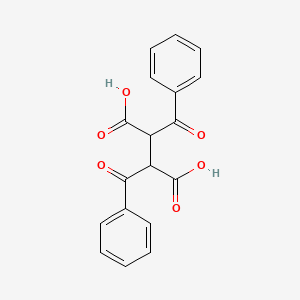

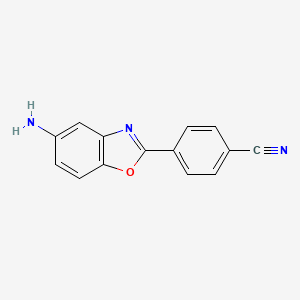
![N-Benzyl-4-(2,2-diphenylethenyl)-N-[4-(2,2-diphenylethenyl)phenyl]aniline](/img/structure/B14063481.png)


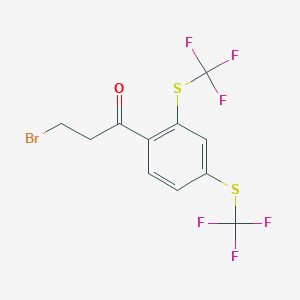
![N-[5-chloro-2-[3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14063507.png)
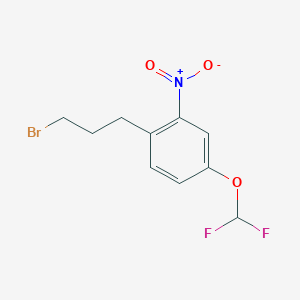
![5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14063527.png)
